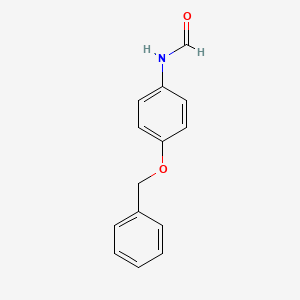

N-(4-(Benzyloxy)phenyl)formamide

Overview

Description

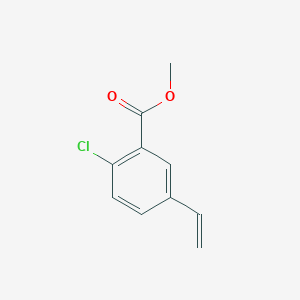

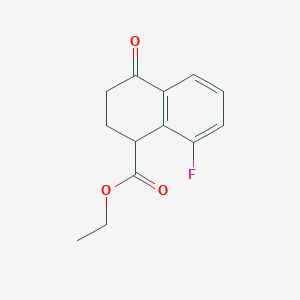

“N-(4-(Benzyloxy)phenyl)formamide” is a chemical compound with the molecular formula C14H13NO2 . It is a derivative of formamide, which is an amide derived from formic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a formamide group (HCONH2) attached to a phenyl group (C6H5) that is substituted with a benzyloxy group (C6H5OCH2) at the 4-position . The molecular weight of the compound is 227.26 .Scientific Research Applications

Synthesis and Medicinal Applications

Ultrasound-Assisted Synthesis for Anti-Tubercular Activity

N-(4-(Benzyloxy)phenyl)formamide derivatives were synthesized using ultrasound-assisted methods, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives showed non-cytotoxic nature against human cancer cell line HeLa, making them potential candidates for anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antitumor Agents Synthesis

The compound has been used in the synthesis of novel Quinazolin derivatives, which demonstrated significant inhibition against human carcinoma cell lines, suggesting potential as antitumor agents (El‐serwy et al., 2016).

Chemical Analysis and Structural Studies

Crystal Structure and Surface Analysis

Studies on the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related derivative, provide insights into molecular interactions and stability, which are crucial for understanding its chemical behavior and potential applications (Etsè et al., 2019).

Molecular Docking and Surface Analysis

Investigations into the properties of Formamide derivatives, such as N-(4-Bromo-Phenyl)-Formamide, have shown moderate antimicrobial activity. These studies include molecular docking and Hirshfeld surface analysis, essential for understanding its interactions and potential pharmaceutical applications (Malek et al., 2020).

Synthesis for Specific Applications

Synthesis of Specific Derivatives

Research into the synthesis of specific derivatives like N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide has contributed to the formal synthesis of Formoterol, a drug used in the treatment of asthma and COPD (Mereyala et al., 2005).

Development of Antitumor Compounds

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound with potential antitumor effects, showcases the role of this compound derivatives in developing new medicinal compounds (Bin, 2015).

Environmental and Green Chemistry

- Environmentally Benign Catalysts in Synthesis: The compound's derivatives have been synthesized using environmentally benign catalysts like Keggin Heteropolyacids, showcasing its role in green chemistry and sustainable practices (Ighilahriz-Boubchir et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-(4-(Benzyloxy)phenyl)formamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .

Mode of Action

It is likely that the compound interacts with the enzyme, potentially inhibiting its activity and thus affecting the production of leukotrienes .

Biochemical Pathways

The inhibition of Leukotriene A-4 hydrolase by this compound can affect the leukotriene biosynthesis pathway . This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes such as inflammation and immune response .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its potential inhibitory effect on Leukotriene A-4 hydrolase . By inhibiting this enzyme, the compound could reduce the production of leukotrienes, potentially leading to a decrease in inflammation and immune responses .

properties

IUPAC Name |

N-(4-phenylmethoxyphenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEFQQUQJDZLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)